tert-butyl N-(2-bromo-5-fluoropyridin-3-yl)carbamate
Description
tert-Butyl N-(2-bromo-5-fluoropyridin-3-yl)carbamate is a halogenated pyridine derivative functionalized with a tert-butyl carbamate group. This compound serves as a versatile intermediate in medicinal chemistry and organic synthesis, particularly in cross-coupling reactions due to the bromine substituent’s role as a leaving group . The fluorine atom at the 5-position introduces electronic modulation, influencing reactivity and stability. Its molecular formula is C₁₀H₁₁BrFN₂O₂, with a molecular weight of 298.11 g/mol. The pyridine core provides a rigid aromatic scaffold, while the carbamate group offers opportunities for further functionalization, making it valuable in drug discovery pipelines.
Properties
Molecular Formula |
C10H12BrFN2O2 |
|---|---|
Molecular Weight |
291.12 g/mol |
IUPAC Name |
tert-butyl N-(2-bromo-5-fluoropyridin-3-yl)carbamate |
InChI |
InChI=1S/C10H12BrFN2O2/c1-10(2,3)16-9(15)14-7-4-6(12)5-13-8(7)11/h4-5H,1-3H3,(H,14,15) |
InChI Key |
WHRUUGQKIAFHKJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=C(N=CC(=C1)F)Br |
Origin of Product |
United States |
Preparation Methods
Direct Carbamation via Boc Anhydride (Most Common Method)
- Reacting 2-bromo-5-fluoropyridin-4-amine or related intermediates with di-tert-butyl dicarbonate (Boc2O) in the presence of a base (e.g., triethylamine) under inert atmosphere.
- Dissolve the amino-pyridine derivative in anhydrous solvent such as tetrahydrofuran (THF) or dichloromethane (DCM).
- Add Boc2O (1.2–1.5 equivalents) along with a base like triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA).
- Stir at room temperature or slightly elevated temperature (up to 50°C) for several hours.
- Monitor the reaction via TLC or HPLC.
- Work-up involves aqueous washes, drying, and purification via column chromatography.
Reaction Conditions Summary:
| Parameter | Conditions |
|---|---|
| Solvent | THF or DCM |
| Temperature | 0°C to room temperature |
| Reagents | Boc2O (1.2–1.5 equiv), TEA or DIPEA |
| Time | 4–12 hours |
- Mild conditions
- High regioselectivity
- Good yields (~70–90%)
Carbamoyl Azide Route Using Diphenyl Phosphoryl Azide (DPPA)
- Conversion of the amino group on the pyridine ring to a carbamate via reaction with DPPA, followed by Boc protection.
- Activation of the amino group with DPPA in the presence of a base such as triethylamine.
- Subsequent Boc protection to form the tert-butyl carbamate.
- Dissolve the amino-pyridine in anhydrous solvent (e.g., THF).
- Add DPPA and TEA, heat at 80°C for 2–3 hours.
- Cool, then add di-tert-butyl dicarbonate to introduce the tert-butyl carbamate.
- Purify via chromatography.
Reaction Conditions Summary:
| Parameter | Conditions |
|---|---|
| Solvent | THF |
| Temperature | 80°C during azide formation |
| Reagents | DPPA, TEA, Boc2O |
| Time | 2–3 hours for azide formation; additional for Boc addition |
- High yield (~76%)
- Suitable for scale-up
Bromination of Pyridine Ring Followed by Carbamate Formation
- Synthesis begins with bromination of 5-fluoropyridine derivatives, followed by carbamate formation on the amino group.
- Using N-bromosuccinimide (NBS) in the presence of a radical initiator or under controlled conditions in solvents like dichloromethane.
- Alternatively, electrophilic aromatic substitution with bromine in acetic acid.
Subsequent Carbamate Formation:
- Reaction with Boc2O in the presence of base.
Reaction Conditions Summary:
| Parameter | Conditions |
|---|---|
| Bromination | NBS in DCM, room temperature or reflux |
| Carbamate | Boc2O, TEA, DCM or THF, room temperature |
| Overall Yield | Varies, typically 50–80% |
Specific Data and Research Findings
| Method | Yield (%) | Key Reagents | Reaction Conditions | Notes |
|---|---|---|---|---|
| Boc2O in THF | 76–99 | Boc2O, TEA | 0°C to RT, 4–12 hrs | Widely used, high efficiency |
| DPPA route | 76 | DPPA, TEA, Boc2O | 80°C for azide formation, then room temp | Suitable for scale-up |
| Bromination + Boc | 50–80 | NBS, Boc2O | Reflux or room temp | Requires regioselective bromination |
Notes on Optimization and Purification
- Purification typically involves silica gel chromatography using solvents like ethyl acetate-petroleum ether mixtures.
- Reaction monitoring via TLC, NMR, or HPLC ensures regioselectivity and completion.
- Yield optimization can be achieved by adjusting temperature, reagent equivalents, and reaction time.
Summary of Preferred Methods
| Method | Advantages | Limitations |
|---|---|---|
| Boc2O in inert solvents | High yield, mild conditions | Requires dry conditions |
| DPPA-mediated carbamation | Good for scale, high purity | Requires handling azides |
| Bromination followed by carbamate formation | Straightforward, versatile | Regioselectivity control needed |
Chemical Reactions Analysis
Types of Reactions: tert-Butyl N-(2-bromo-5-fluoropyridin-3-yl)carbamate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom in the compound can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding oxides or reduction to form reduced derivatives.
Coupling Reactions: It can participate in coupling reactions with other aromatic compounds to form biaryl derivatives.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles like amines, thiols, and alkoxides. The reactions are typically carried out in polar solvents such as DMF or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation Reactions: Oxidizing agents like hydrogen peroxide or potassium permanganate are used.
Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride are employed.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines yield corresponding amine derivatives, while oxidation reactions produce oxides .
Scientific Research Applications
Chemistry: In chemistry, tert-butyl N-(2-bromo-5-fluoropyridin-3-yl)carbamate is used as a building block for the synthesis of more complex molecules. It is employed in the development of new materials and catalysts .
Biology: In biological research, this compound is used to study the interactions between small molecules and biological targets. It serves as a probe to investigate enzyme activities and receptor binding .
Medicine: In medicinal chemistry, this compound is explored for its potential therapeutic properties. It is investigated as a lead compound for the development of new drugs targeting various diseases .
Industry: In the industrial sector, this compound is used in the production of agrochemicals, pharmaceuticals, and specialty chemicals. Its unique properties make it valuable for various applications .
Mechanism of Action
The mechanism of action of tert-butyl N-(2-bromo-5-fluoropyridin-3-yl)carbamate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Table 1: Substituent Positions and Electronic Effects
Key Observations :
- Substituent Position : Bromine at the 2-position (meta to pyridine N) enhances leaving group ability, while fluorine at the 5-position directs electronic effects without steric bulk.
- Electron-Withdrawing Groups (EWGs) : Nitro groups (e.g., in CAS 1186367-91-8) drastically reduce ring reactivity compared to fluorine .
- Carbamate Position : 3-position carbamates (target compound) balance steric and electronic effects better than 2- or 4-position analogs .
Table 3: Utility in Pharmaceutical Intermediates
Biological Activity
Tert-butyl N-(2-bromo-5-fluoropyridin-3-yl)carbamate is a compound that has garnered attention due to its potential biological activities, particularly in medicinal chemistry. This article will explore its biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.
Chemical Structure and Properties
The compound has the following structural characteristics:
- Molecular Formula : C₁₁H₁₄BrF₁N₃O₂
- Molecular Weight : Approximately 291.12 g/mol
- Functional Groups : Tert-butyl group, bromine, fluorine, and carbamate functionalities.
The presence of halogen atoms (Br and F) in the pyridine ring enhances the compound's reactivity and biological interactions.
Biological Activity Overview
Research indicates that this compound exhibits notable biological activities , including:
- Antimicrobial Properties : Preliminary studies suggest that this compound may possess antimicrobial effects against various pathogens.
- Enzyme Inhibition : It has been shown to inhibit specific cytochrome P450 enzymes, particularly CYP1A2 and CYP2C19, which are crucial for drug metabolism. This inhibition can lead to altered pharmacokinetics of co-administered drugs.
The mechanism of action involves the compound's ability to interact with biological targets such as enzymes and receptors. The halogen atoms may participate in halogen bonding , while the carbamate group can form hydrogen bonds with biological molecules. These interactions can modulate enzymatic activity, leading to various biological effects.
Enzyme Interaction Studies
A significant focus of research has been on the interaction of this compound with cytochrome P450 enzymes:
| Enzyme | Inhibition Type | Reference |
|---|---|---|
| CYP1A2 | Moderate | |
| CYP2C19 | Significant |
These interactions indicate the potential for this compound to influence drug metabolism significantly.
Case Studies
- Antimicrobial Activity : A study evaluated the antimicrobial properties of several carbamate derivatives, including this compound. The results demonstrated effective inhibition against Gram-positive bacteria, suggesting its potential use in developing new antimicrobial agents.
- Cancer Cell Line Studies : Research involving various cancer cell lines indicated that this compound could induce apoptosis in specific types of cancer cells. Flow cytometry analysis revealed that it triggered caspase activation, leading to programmed cell death .
Comparative Analysis with Similar Compounds
To understand the unique properties of this compound, it is essential to compare it with structurally similar compounds:
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| Tert-butyl (3-bromo-5-fluoropyridin-4-yl)carbamate | C₁₁H₁₄BrF₁N₃O₂ | Different substitution pattern on pyridine |
| Tert-butyl (2-chloro-5-fluoropyridin-3-yl)carbamate | C₁₁H₁₄ClF₁N₃O₂ | Chlorine substitution instead of bromine |
The variations in substitution patterns significantly influence the biological activity and pharmacological profiles of these compounds.
Q & A
Q. Table 1: Representative Reaction Conditions
| Precursor | Base | Solvent | Temperature | Yield (%) | Source |
|---|---|---|---|---|---|
| 2-bromo-5-fluoropyridin-3-amine | Triethylamine | DCM | 0–25°C | 65–75 | |
| Halogenated pyridine | NaH | THF | Reflux | 70–80 |
Basic: What spectroscopic methods confirm the structure of this compound?
Answer:
Structural validation relies on:
- NMR Spectroscopy :
- Mass Spectrometry (MS) : Molecular ion peak [M+H]⁺ matching the molecular weight (e.g., ~317.1 g/mol) .
- Infrared (IR) Spectroscopy : Stretching vibrations for C=O (~1700 cm⁻¹) and N-H (~3300 cm⁻¹) .
Advanced: How can Suzuki-Miyaura coupling be optimized using this compound as a substrate?
Answer:
The bromine substituent enables cross-coupling reactions. Optimization strategies include:
Catalyst Selection : Pd(PPh₃)₄ or Pd(dppf)Cl₂ for high activity .
Solvent and Base : Use DMF/H₂O mixtures with K₂CO₃ to enhance solubility and reduce side reactions .
Temperature Control : Reactions at 80–100°C for 12–24 hours improve conversion rates .
Ligand Effects : Bidentate ligands (e.g., XPhos) increase regioselectivity for aryl boronic acid partners .
Note: Monitor reaction progress via TLC or LC-MS to prevent over-coupling.
Advanced: How to resolve contradictions in reported reaction yields across studies?
Answer:
Discrepancies often arise from:
- Purity of Precursors : Impurities in starting materials (e.g., residual moisture) reduce yields. Use freshly distilled solvents and anhydrous conditions .
- Catalyst Loading : Suboptimal Pd catalyst ratios (0.5–2 mol%) may lead to incomplete reactions .
- Workup Procedures : Inefficient extraction or chromatography can lower isolated yields. Compare yields before and after purification .
Q. Table 2: Common Yield-Limiting Factors
Basic: What safety precautions are necessary when handling this compound?
Answer:
- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact .
- Ventilation : Use fume hoods to minimize inhalation of dust or vapors .
- First Aid : For skin contact, rinse with water for 15 minutes; seek medical attention if irritation persists .
Note : The compound is not classified as acutely toxic, but halogenated pyridines may exhibit chronic hazards .
Advanced: What role do halogen substituents (Br, F) play in biological interactions?
Answer:
- Bromine (Br) : Enhances binding affinity via hydrophobic interactions and halogen bonding with protein residues (e.g., kinase ATP-binding pockets) .
- Fluorine (F) : Increases metabolic stability and membrane permeability due to its electronegativity and small size .
- Synergistic Effects : The Br/F combination can improve selectivity in enzyme inhibition studies, as seen in kinase inhibitors .
Q. Table 3: Halogen Effects in Bioactivity
| Halogen | Role | Example Application |
|---|---|---|
| Br | Enhances binding affinity | Kinase inhibitor scaffolds |
| F | Improves metabolic stability | CNS-targeted drug candidates |
Advanced: How to design derivatives for structure-activity relationship (SAR) studies?
Answer:
Core Modification : Replace the pyridine ring with other heterocycles (e.g., pyrazine) to assess electronic effects .
Substituent Variation : Introduce electron-withdrawing groups (e.g., NO₂) at the 5-position to modulate reactivity .
Carbamate Replacement : Substitute tert-butyl with aryl groups to study steric effects on biological activity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
